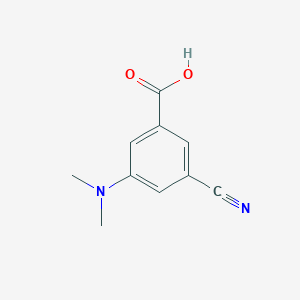

3-Cyano-5-(dimethylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-5-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12(2)9-4-7(6-11)3-8(5-9)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSVQVNWZVCAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 5 Dimethylamino Benzoic Acid and Its Precursors

Strategies for Constructing the Benzoic Acid Framework

The construction of the core benzoic acid structure with the desired substitution pattern can be approached by introducing each functional group sequentially. The order of these introductions is critical to the success of the synthesis, as the directing effects of the existing substituents will influence the position of subsequent additions.

Introduction of Carboxylic Acid Functionality via Oxidation

A common and effective method for introducing a carboxylic acid group onto a benzene (B151609) ring is through the oxidation of an alkyl group, typically a methyl group. This transformation can be achieved using strong oxidizing agents.

Table 1: Common Oxidizing Agents for Conversion of Alkylbenzenes to Benzoic Acids

| Oxidizing Agent | Typical Conditions | Reference |

| Potassium permanganate (B83412) (KMnO4) | Basic, followed by acidification | youtube.com |

| Chromic acid (H2CrO4) | Acidic conditions | youtube.com |

| Nitric acid (HNO3) | High temperature and pressure | orgsyn.org |

For instance, a precursor such as 3-cyano-5-(dimethylamino)toluene could potentially be oxidized to the final product. The robust nature of the cyano and dimethylamino groups under certain oxidative conditions is a key consideration for this step to be viable late in the synthesis. The reaction typically involves heating the substituted toluene (B28343) with an oxidizing agent like potassium permanganate in a basic solution, followed by acidification to yield the carboxylic acid. youtube.com

Introduction of the Cyano Group, e.g., via Sandmeyer-Type Reactions

The Sandmeyer reaction is a versatile and widely used method for introducing a cyano group onto an aromatic ring. wikipedia.orgsielc.commasterorganicchemistry.comorganic-chemistry.org This reaction proceeds via a diazonium salt intermediate, which is formed from a primary aromatic amine.

The general sequence involves:

Diazotization: The conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).

Cyanation: The displacement of the diazonium group with a cyano group, usually facilitated by a copper(I) cyanide (CuCN) catalyst. wikipedia.orgmasterorganicchemistry.com

A plausible precursor for this step would be 3-amino-5-(dimethylamino)benzoic acid. Diazotization of this compound followed by treatment with cuprous cyanide would yield the target molecule. The Sandmeyer reaction is advantageous as it allows for the introduction of the cyano group in a regioselective manner, dictated by the position of the initial amino group.

Introduction of the Dimethylamino Group, e.g., via Reductive Methylation

The dimethylamino group can be introduced through the reductive amination (also known as reductive alkylation) of a primary amino group. organic-chemistry.orgwikipedia.org This process typically involves the reaction of an amine with an excess of formaldehyde (B43269) in the presence of a reducing agent.

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN) wikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Formic acid (Eschweiler-Clarke reaction)

Hydrogen gas with a metal catalyst (e.g., Pd/C) chemspider.com

For the synthesis of 3-Cyano-5-(dimethylamino)benzoic acid, a potential precursor would be 3-amino-5-cyanobenzoic acid. The reductive methylation of this intermediate with formaldehyde and a suitable reducing agent would introduce the dimethylamino group. It is crucial to use a sufficient excess of formaldehyde to ensure dimethylation rather than monomethylation. The reaction conditions are generally mild, which is advantageous for preserving other functional groups on the molecule.

Multi-step Synthetic Sequences and Optimization

Given the functional groups involved, a multi-step synthetic sequence is necessary to prepare this compound. The order of the reactions is a critical parameter to optimize for a successful synthesis. A potential synthetic route could commence with a readily available starting material like 3,5-dinitrobenzoic acid.

Proposed Synthetic Sequence:

Selective Reduction: One of the nitro groups of 3,5-dinitrobenzoic acid can be selectively reduced to an amino group to yield 3-amino-5-nitrobenzoic acid.

Reductive Methylation: The newly formed amino group can then be converted to a dimethylamino group via reductive amination with formaldehyde and a reducing agent, affording 3-(dimethylamino)-5-nitrobenzoic acid.

Reduction of the Second Nitro Group: The remaining nitro group is then reduced to a primary amine, yielding 3-amino-5-(dimethylamino)benzoic acid.

Sandmeyer Reaction: Finally, the amino group is converted to a cyano group through a Sandmeyer reaction to give the desired this compound.

Optimization of this sequence would involve a careful study of reaction conditions for each step, including temperature, reaction time, stoichiometry of reagents, and choice of catalysts and solvents to maximize the yield and purity of each intermediate. For example, in the reductive amination step, controlling the pH and the rate of formaldehyde addition can be crucial to prevent side reactions. researchgate.net

Exploration of Alternative Precursors and Starting Materials

Table 2: Potential Alternative Starting Materials and Precursors

| Starting Material/Precursor | Proposed Synthetic Transformation |

| 3,5-Diaminobenzoic acid | Diazotization of one amino group followed by Sandmeyer reaction to introduce the cyano group, then reductive methylation of the remaining amino group. |

| 3-Amino-5-bromobenzoic acid | Reductive methylation of the amino group, followed by cyanation of the bromo substituent using a palladium or copper catalyst. |

| 3-Cyano-5-nitrobenzoic acid | Reduction of the nitro group to an amine, followed by reductive methylation. |

For instance, starting with 3,5-diaminobenzoic acid could be a viable alternative. researchgate.net A selective diazotization and subsequent Sandmeyer reaction on one of the amino groups would be a key challenge in this route. Alternatively, a precursor like 3-cyano-5-nitrobenzoic acid, if commercially available or readily synthesized, would simplify the synthesis to a two-step process of reduction and reductive methylation. chemicalbook.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of intermediates and the final product is essential to obtain a compound of high purity. Common techniques employed in the synthesis of aromatic carboxylic acids and their derivatives include:

Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For benzoic acid derivatives, solvents like ethanol (B145695), methanol, water, or mixtures thereof are often used. truman.edu

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. It is particularly useful for separating mixtures that are difficult to purify by recrystallization. For aminobenzoic acid derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of organic solvents is used as the mobile phase. sielc.com

Acid-Base Extraction: The carboxylic acid functionality of the target molecule and its intermediates allows for purification by acid-base extraction. The compound can be dissolved in a basic aqueous solution to form its salt, which can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents to remove residual impurities.

The purity of the final product and intermediates can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Derivatization Pathways of 3 Cyano 5 Dimethylamino Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modifications such as esterification and amidation, enabling the synthesis of a wide array of derivatives.

Esterification converts carboxylic acids into esters, which are valuable in various applications, including pharmaceuticals and fragrances. numberanalytics.com This transformation can be achieved through several methods, most notably the Fischer esterification.

The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

The reactivity of the aromatic carboxylic acid in esterification can be influenced by the electronic properties of the substituents on the ring. numberanalytics.com Other methods, such as the Mitsunobu reaction, offer alternative pathways under milder conditions. researchgate.net

Table 1: Common Esterification Methods for Aromatic Carboxylic Acids

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, excess alcohol | masterorganicchemistry.com |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Mild, neutral conditions | researchgate.net |

Amidation involves the reaction of the carboxylic acid moiety with an amine to form an amide bond. This is a fundamental transformation in organic synthesis, particularly for creating peptides and other biologically active molecules. nih.gov

Direct condensation of a carboxylic acid and an amine is often challenging and requires activation of the carboxyl group. nih.gov This can be accomplished by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, or by using coupling reagents. numberanalytics.comnih.gov Reagents like titanium tetrachloride (TiCl₄) have been shown to mediate the direct amidation of benzoic acid with amines, providing the corresponding amides in high yields. nih.gov The reaction typically involves heating the carboxylic acid and amine with the mediating agent in a suitable solvent. nih.gov

For example, the general procedure for TiCl₄-mediated amidation involves dissolving the carboxylic acid in a solvent like pyridine, adding the amine and TiCl₄, and heating the mixture. nih.gov

Table 2: Selected Reagents for Amidation of Carboxylic Acids

| Reagent/Method | Description | Reference |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to a highly reactive acyl chloride intermediate. | nih.gov |

| Coupling Reagents (e.g., DCC, HATU) | Facilitate direct amide bond formation without isolating an intermediate. | nih.gov |

| Titanium Tetrachloride (TiCl₄) | A Lewis acid that mediates the direct condensation of carboxylic acids and amines. | nih.gov |

Transformations of the Nitrile Group

The cyano group is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic additions to yield a variety of other functionalities. ebsco.comresearchgate.net

The hydrolysis of a nitrile group converts it into a carboxylic acid. libretexts.orgwikipedia.org This reaction proceeds through an amide intermediate and can be catalyzed by either acid or base. ebsco.comlumenlearning.comchemistrysteps.com The complete hydrolysis of 3-Cyano-5-(dimethylamino)benzoic acid would yield 5-(dimethylamino)isophthalic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.comyoutube.com Subsequent proton transfers and tautomerization lead to an amide intermediate. libretexts.org Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgwikipedia.org The presence of electron-donating groups on the aromatic ring can increase the rate of acid-catalyzed hydrolysis by making the initial protonation step easier. numberanalytics.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgnumberanalytics.com Protonation of the resulting anion by water forms an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide is then further hydrolyzed by the base to form a carboxylate salt, which upon acidic workup gives the carboxylic acid. libretexts.orgwikipedia.orgchemistrysteps.com

Table 3: Comparison of Nitrile Hydrolysis Conditions

| Condition | Catalyst | Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Acidic | Strong acid (e.g., H₂SO₄, HCl) | Protonated amide | Carboxylic acid | libretexts.orgwikipedia.org |

The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is a common and useful transformation for synthesizing amines. ebsco.com The reduction of this compound would produce 3-(aminomethyl)-5-(dimethylamino)benzoic acid.

Two primary methods for this reduction are the use of metal hydrides and catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for converting nitriles to primary amines. ebsco.comlibretexts.org The mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon. libretexts.org The reaction is typically performed in an anhydrous solvent like diethyl ether, followed by an aqueous workup to protonate the intermediate and yield the primary amine. wikipedia.orglibretexts.org

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Various catalysts can be employed, including nickel (e.g., Raney nickel), palladium, and rhodium. rsc.orgbme.hu The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield of the primary amine and minimize the formation of secondary or tertiary amine byproducts. wikipedia.orgbme.hu Non-noble metal catalysts, such as nickel-based systems, have been developed for efficient and sustainable hydrogenation of aromatic nitriles. rsc.orgchemrxiv.org

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, particularly organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents. libretexts.orgpearson.com This reaction is a powerful tool for carbon-carbon bond formation and provides a route to synthesizing ketones. chemistrysteps.commasterorganicchemistry.com

The reaction of this compound with a Grignard reagent, followed by hydrolysis, would result in the formation of a ketone. The mechanism involves the nucleophilic addition of the organometallic reagent to the nitrile's carbon atom, forming an intermediate imine anion (as a magnesium salt in the case of a Grignard reagent). libretexts.orglibretexts.orgmasterorganicchemistry.com This intermediate is stable to further nucleophilic attack. libretexts.org An aqueous acidic workup then hydrolyzes the imine to the corresponding ketone. libretexts.orgmasterorganicchemistry.com

Table 4: Products of Nucleophilic Addition to a Nitrile Group

| Nucleophile (Reagent) | Intermediate | Final Product (after hydrolysis) | Reference |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Imine salt | Ketone (R-C=O) | libretexts.orgmasterorganicchemistry.com |

Chemical Modifications of the Dimethylamino Group

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a key site for chemical reactions, particularly those involving electrophiles.

The dimethylamino group is the most basic site in the molecule and is therefore susceptible to protonation by acids to form ammonium salts. The basicity of the nitrogen is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the cyano and carboxylic acid groups reduces the electron density on the nitrogen, making it less basic than an unsubstituted N,N-dimethylaniline.

The equilibrium for the protonation of this compound can be represented as follows:

This protonation and salt formation can be achieved by treating a solution of this compound with a variety of acids, as illustrated in the following table.

Table 1: Illustrative Examples of Salt Formation Reactions

| Reactant Acid | Solvent | Product Salt |

|---|---|---|

| Hydrochloric acid (HCl) | Ethanol (B145695) | This compound hydrochloride |

| Sulfuric acid (H₂SO₄) | Water/Methanol | This compound sulfate |

| Acetic acid (CH₃COOH) | Ethyl acetate | This compound acetate |

The nucleophilic nitrogen of the dimethylamino group can undergo quaternization through reaction with alkylating agents. This Sₙ2 reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge.

Common alkylating agents used for this purpose include alkyl halides, such as methyl iodide or ethyl bromide, and sulfates like dimethyl sulfate. The reaction is typically carried out in a polar aprotic solvent.

The general scheme for the quaternization of this compound is as follows:

Where R is an alkyl group and X is a halide or other leaving group.

The rate of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions. Steric hindrance around the nitrogen atom can also play a role, although this is minimal for the dimethylamino group.

Table 2: Examples of Quaternization Reactions

| Alkylating Agent | Solvent | Product Quaternary Ammonium Salt |

|---|---|---|

| Methyl iodide (CH₃I) | Acetonitrile | 3-Cyano-5-(trimethylammonio)benzoate iodide |

| Ethyl bromide (CH₃CH₂Br) | N,N-Dimethylformamide (DMF) | 3-Cyano-5-(diethylmethylammonio)benzoate bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | Acetone | 3-Cyano-5-(benzyl(dimethyl)ammonio)benzoate chloride |

Aromatic Ring Functionalization and Substituent Effects

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are governed by the directing and activating/deactivating effects of the existing substituents. The dimethylamino group is a powerful activating group and is ortho, para-directing. Conversely, the cyano and carboxylic acid groups are deactivating and meta-directing.

The directing effects of these groups are in competition. The strongly activating and ortho, para-directing dimethylamino group will have a dominant influence on the position of electrophilic attack. The available positions for substitution are ortho and para to the dimethylamino group (positions 2, 4, and 6).

Position 2: Ortho to the dimethylamino group and ortho to the carboxylic acid group.

Position 4: Para to the dimethylamino group and ortho to the cyano group.

Position 6: Ortho to the dimethylamino group and meta to both the cyano and carboxylic acid groups.

Due to steric hindrance from the adjacent carboxylic acid group, substitution at position 2 is likely to be disfavored. The strong activating effect of the dimethylamino group will direct incoming electrophiles primarily to the positions ortho and para to it. Therefore, the most likely positions for electrophilic attack are positions 4 and 6.

The relative reactivity of these positions can be further rationalized by considering the Hammett substituent constants (σ). The dimethylamino group has a negative σₚ value, indicating strong electron donation to the para position. The cyano group has a positive σₘ value, indicating electron withdrawal from the meta position.

Table 3: Hammett Substituent Constants

| Substituent | σₘ | σₚ |

|---|---|---|

| -N(CH₃)₂ | -0.21 | -0.83 |

| -CN | 0.56 | 0.66 |

| -COOH | 0.37 | 0.45 |

The powerful electron-donating resonance effect of the dimethylamino group will strongly activate the positions ortho and para to it, making them the most nucleophilic sites for electrophilic attack.

Illustrative electrophilic aromatic substitution reactions are presented below, predicting the major products based on the directing effects of the substituents.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-Cyano-5-(dimethylamino)-2-nitrobenzoic acid and 3-Cyano-5-(dimethylamino)-4-nitrobenzoic acid |

| Bromination | Br⁺ | Br₂, FeBr₃ | 2-Bromo-3-cyano-5-(dimethylamino)benzoic acid and 4-Bromo-3-cyano-5-(dimethylamino)benzoic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 2-Acyl-3-cyano-5-(dimethylamino)benzoic acid and 4-Acyl-3-cyano-5-(dimethylamino)benzoic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations within 3-Cyano-5-(dimethylamino)benzoic acid.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands that confirm its molecular structure.

The most notable feature in the FT-IR spectrum is a very broad absorption band typically observed in the range of 3300 to 2500 cm⁻¹. docbrown.infospectroscopyonline.com This band is characteristic of the O-H stretching vibration of the carboxylic acid group. Its significant breadth is a direct result of intermolecular hydrogen bonding, where the carboxylic acid moieties form dimers in the solid state. docbrown.info

Another key indicator of the carboxylic acid group is the strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration, which for aromatic carboxylic acids generally appears between 1710 and 1680 cm⁻¹. spectroscopyonline.com The presence of the cyano (C≡N) group is confirmed by a sharp, medium-intensity absorption band in the region of 2240 to 2220 cm⁻¹, a range typical for aromatic nitriles where conjugation slightly lowers the frequency. spectroscopyonline.com

Other significant vibrations include the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C-O stretching of the carboxylic acid group (~1320-1210 cm⁻¹), and various C-H bending vibrations that provide information about the substitution pattern on the benzene (B151609) ring. docbrown.inforesearchgate.net The N,N-dimethylamino group also contributes to the spectrum with C-N stretching vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | ~3300 - 2500 | Strong, Very Broad |

| Aromatic (C-H) | Stretching | ~3100 - 3000 | Medium |

| Cyano (C≡N) | Stretching | ~2240 - 2220 | Medium, Sharp |

| Carboxylic Acid (C=O) | Stretching | ~1710 - 1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretching | ~1625 - 1465 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretching | ~1320 - 1210 | Strong |

| Carboxylic Acid (O-H) | Out-of-Plane Bending (Wag) | ~960 - 900 | Medium, Broad |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C≡N stretching vibration gives a distinct and strong signal in the Raman spectrum, typically observed between 2200 and 2300 cm⁻¹. researchgate.net The precise position of this peak is sensitive to the electronic environment, including solvent polarity and hydrogen bonding interactions. researchgate.netresearchgate.net

The aromatic ring vibrations are also prominent in the Raman spectrum. Symmetrical "ring breathing" modes, which are often weak in the IR spectrum, can be strong in the Raman spectrum, providing clear fingerprints for the substituted benzene ring. Other bands corresponding to C-H bending and C-C stretching vibrations of the ring further characterize the molecule's structure. researchgate.net The vibrations associated with the dimethylamino group can also be observed.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretching | ~2240 - 2220 | Strong |

| Aromatic Ring | Symmetric Ring Breathing | ~1000 | Strong |

| Aromatic Ring | C=C Stretching | ~1600 | Medium to Strong |

| Dimethylamino (C-N) | Stretching | Variable | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and carbon-hydrogen framework of an organic molecule. ¹H NMR and ¹³C NMR, along with 2D techniques, provide unambiguous structural confirmation for this compound.

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The dimethylamino group (–N(CH₃)₂) gives rise to a sharp singlet, integrating to six protons, typically in the region of 3.0 ppm.

The aromatic region of the spectrum is more complex due to the substitution pattern. There are three protons on the benzene ring at positions 2, 4, and 6. These protons are in different chemical environments and will appear as distinct signals. The proton at C4 is expected to be a triplet (or more accurately, a triplet-like multiplet), while the protons at C2 and C6 would also show multiplet structures due to coupling with the other aromatic protons. The electron-donating dimethylamino group and the electron-withdrawing cyano and carboxyl groups influence the chemical shifts of these aromatic protons. modgraph.co.uk

A highly deshielded, broad singlet corresponding to the acidic proton of the carboxylic acid (–COOH) is expected far downfield, typically above 10 ppm, and its presence is a key diagnostic feature. docbrown.info

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (–COOH) | > 10 | Broad Singlet | 1H |

| Aromatic (Ar–H) | ~7.0 - 8.0 | Multiplets | 3H |

| Dimethylamino (–N(CH₃)₂) | ~3.0 | Singlet | 6H |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected.

The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid group, typically found in the 165-180 ppm range. oregonstate.edu The six aromatic carbons will have signals in the 110-155 ppm range. The carbons directly attached to the substituents (C1, C3, C5) are quaternary and will have different chemical shifts from the protonated carbons (C2, C4, C6). Specifically, C5 (attached to the –N(CH₃)₂) will be shielded, while C1 (–COOH) and C3 (–CN) will be deshielded. fiu.edu The carbon of the cyano group (–C≡N) typically appears between 110 and 120 ppm. wisc.edu Finally, the two equivalent methyl carbons of the dimethylamino group will produce a single signal in the aliphatic region, around 40 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C =O) | ~165 - 180 |

| Aromatic (C 1, C 3, C 5) | ~110 - 155 (Quaternary) |

| Aromatic (C 2, C 4, C 6) | ~110 - 140 (CH) |

| Cyano (–C ≡N) | ~110 - 120 |

| Dimethylamino (–N(C H₃)₂) | ~40 |

While 1D NMR provides essential information, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning all signals and confirming the molecular structure. mdpi.com

An HSQC experiment would show direct one-bond correlations between the aromatic protons and the carbons they are attached to (C2-H2, C4-H4, C6-H6), as well as a correlation between the methyl protons and the methyl carbons of the dimethylamino group.

An HMBC experiment reveals longer-range (typically 2-3 bond) correlations. Key expected HMBC correlations for this compound would include:

Correlations from the dimethylamino protons to the methyl carbons and to the aromatic carbon C5.

Correlations from the aromatic protons to adjacent and next-nearest neighbor carbons, which would be crucial for distinguishing between the C2, C4, and C6 positions.

Correlation from the aromatic proton at C2 to the carboxylic acid carbon (C1) and the cyano carbon (C3).

Together, these 2D NMR experiments provide definitive proof of the connectivity of the atoms within the this compound molecule, confirming the substitution pattern on the aromatic ring.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are largely dictated by the push-pull nature of its substituents. The dimethylamino group acts as a potent electron donor, while the cyano and carboxylic acid groups serve as electron acceptors. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that profoundly influences the molecule's absorption and emission characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, corresponding to π-π* and intramolecular charge transfer (ICT) transitions. The position and intensity of these bands are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In nonpolar solvents, the absorption spectrum typically shows a primary absorption band at a shorter wavelength. As the solvent polarity increases, this band is expected to exhibit a bathochromic (red) shift, indicative of the stabilization of the more polar excited state relative to the ground state.

This positive solvatochromism is a hallmark of molecules with significant ICT character. The electronic transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating dimethylamino group and the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-withdrawing cyano and carboxylic acid moieties. The energy difference between these orbitals is reduced in polar solvents, leading to absorption at longer wavelengths.

| Solvent | Dielectric Constant (ε) | Expected λmax (nm) |

|---|---|---|

| Hexane | 1.88 | ~290-310 |

| Dichloromethane | 8.93 | ~310-330 |

| Acetonitrile | 37.5 | ~320-340 |

| Methanol | 32.7 | ~325-345 |

| Water | 80.1 | ~330-350 |

Note: The λmax values are estimates based on the behavior of analogous compounds and are presented to illustrate the expected solvatochromic trend.

Fluorescence Emission Properties, Quantum Yields, and Lifetimes

Consistent with its push-pull electronic structure, this compound is expected to be fluorescent. The emission properties are also anticipated to be strongly dependent on the solvent environment. Following excitation to the ICT state, the molecule relaxes to a lower energy state before emitting a photon. The energy of the emitted photon, and thus the wavelength of fluorescence, is sensitive to the stabilization of the polar excited state by the surrounding solvent molecules.

A significant Stokes shift, the difference between the absorption and emission maxima, is expected, particularly in polar solvents. This large shift is a direct consequence of the substantial change in dipole moment between the ground and excited states, as well as geometric relaxation in the excited state. In polar solvents, the emission maximum (λem) will likely be red-shifted compared to nonpolar solvents.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is also expected to vary with solvent polarity. In many push-pull systems, the quantum yield decreases in highly polar solvents due to the stabilization of non-radiative decay pathways. The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is intrinsically linked to the quantum yield and the rates of radiative and non-radiative decay.

| Solvent | Expected λem (nm) | Expected Φf | Expected τ (ns) |

|---|---|---|---|

| Hexane | ~340-360 | Moderate | 1-3 |

| Dichloromethane | ~380-420 | Moderate to Low | 1-5 |

| Acetonitrile | ~450-500 | Low | 2-6 |

| Methanol | ~460-520 | Low | 2-7 |

| Water | ~480-550 | Very Low | 3-8 |

Note: These values are predictive and based on the photophysical properties of similar donor-acceptor substituted aromatic compounds. researchgate.netresearchgate.net

Magnetic Circular Dichroism (MCD) Spectroscopy (as applied to related dimethylaminopyridines)

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the differential absorption of left and right circularly polarized light in the presence of a magnetic field. While direct MCD data for this compound is not available, the principles of the technique and its application to related compounds, such as dimethylaminopyridines, provide insight into its potential for characterizing this molecule.

MCD spectra are particularly sensitive to the symmetry and degeneracy of electronic states. The application of a magnetic field lifts the degeneracy of electronic energy levels (the Zeeman effect), leading to characteristic positive and negative peaks in the MCD spectrum. These features can help to resolve overlapping electronic transitions that may not be distinguishable in a conventional UV-Vis absorption spectrum.

For a molecule like this compound, MCD could be employed to:

Assign Electronic Transitions: By analyzing the shape and sign of the MCD signals (A, B, and C terms), it is possible to gain a more definitive assignment of the observed π-π* and ICT transitions.

Probe Excited State Properties: The MCD spectrum can provide information about the magnetic moments of the ground and excited states, offering deeper insight into their electronic nature.

Elucidate the Effects of Substitution: By comparing the MCD spectra of related aminobenzoic acids, the influence of the cyano and dimethylamino groups on the electronic structure could be systematically investigated.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For this compound (C₁₀H₁₀N₂O₂), the molecular weight is 190.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 190. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, predictable from the fragmentation of related aminobenzoic acids and other substituted benzenes. nist.govnih.govnist.govhmdb.canih.govnist.gov

Key expected fragmentation pathways include:

Loss of a hydroxyl radical (•OH): A prominent peak at m/z 173 would arise from the loss of the hydroxyl radical from the carboxylic acid group, forming a stable acylium ion.

Loss of water (H₂O): While less common for meta-substituted benzoic acids, a peak at m/z 172 could be observed, particularly if an ortho effect is induced by the molecular geometry. nih.gov

Loss of carbon monoxide (CO): Following the loss of the hydroxyl radical, the resulting acylium ion at m/z 173 could lose a molecule of carbon monoxide to give a fragment at m/z 145.

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the dimethylamino substituent would lead to a fragment at m/z 175. This is a common fragmentation pathway for N,N-dimethylanilines.

Loss of the carboxyl group (•COOH): A peak at m/z 145 would result from the cleavage of the entire carboxylic acid group.

Cleavage of the cyano group (•CN): Loss of the cyano radical would produce a fragment at m/z 164.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 190 | [M]⁺˙ | - |

| 175 | [M - CH₃]⁺ | •CH₃ |

| 173 | [M - OH]⁺ | •OH |

| 164 | [M - CN]⁺ | •CN |

| 145 | [M - COOH]⁺ or [M - OH - CO]⁺ | •COOH or •OH + CO |

Note: The relative intensities of these fragment ions would depend on their stability and the specific conditions of the mass spectrometry experiment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Molecular Conformation

While a crystal structure for this compound has not been reported, analysis of the crystal structures of related substituted benzoic acids, such as p-aminobenzoic acid, allows for well-founded predictions of its solid-state conformation. acs.orgnih.govresearchgate.netdergipark.org.tr

It is highly probable that in the crystalline state, molecules of this compound will form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This is a very common and stable supramolecular synthon for carboxylic acids. The hydrogen bonding would involve the acidic proton of one carboxyl group and the carbonyl oxygen of the other, creating a characteristic eight-membered ring.

The benzene ring is expected to be essentially planar. The substituents—dimethylamino, cyano, and carboxylic acid groups—will likely be nearly coplanar with the aromatic ring to maximize π-conjugation. However, some minor out-of-plane deviation of the methyl groups of the dimethylamino substituent is possible due to steric hindrance.

The bond lengths within the molecule will reflect the electronic effects of the substituents. The C-N bond of the dimethylamino group is expected to have some double bond character, resulting in a shorter bond length than a typical C-N single bond. Conversely, the C-C bonds adjacent to the electron-withdrawing groups might be slightly elongated. The two C-O bonds of the carboxylate group in the hydrogen-bonded dimer are expected to have lengths intermediate between a C=O double bond and a C-O single bond due to resonance.

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C-COOH | ~1.48 |

| C=O (in dimer) | ~1.26 |

| C-O (in dimer) | ~1.27 |

| C-CN | ~1.44 |

| C≡N | ~1.15 |

| C-N(CH₃)₂ | ~1.37 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | ~120 |

| O-C-O | ~123 |

| C-C-N | ~121 |

Note: These values are typical for substituted benzoic acids and related compounds and serve as a predictive guide to the molecular geometry of this compound in the solid state.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound is conducive to a variety of intermolecular interactions that are likely to dictate its crystal packing and supramolecular assembly. The primary interactions expected are hydrogen bonding, dipole-dipole interactions, and potential π-π stacking.

Hydrogen Bonding: The most significant intermolecular interaction anticipated for this compound is the hydrogen bond formed by the carboxylic acid moiety. Typically, carboxylic acids form strong, centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two molecules. This is a highly prevalent and stable motif in the crystal structures of benzoic acid and its derivatives.

The nitrogen atom of the cyano group and the nitrogen atom of the dimethylamino group can also act as hydrogen bond acceptors, although they are weaker acceptors than the carbonyl oxygen of the carboxylic acid. It is conceivable that in the solid state, weaker C-H···N or C-H···O hydrogen bonds could further stabilize the crystal lattice, involving aromatic or methyl protons.

π-π Stacking: The aromatic rings of this compound molecules may engage in π-π stacking interactions. These interactions, arising from the electrostatic interactions between the quadrupole moments of the aromatic rings, would further contribute to the cohesion of the crystal structure. The specific geometry of this stacking (e.g., face-to-face or offset) would be influenced by the electronic nature and steric bulk of the substituents.

Predicted Supramolecular Motifs: Based on the functional groups present, the formation of one-dimensional chains or two-dimensional sheets is highly probable. The primary hydrogen-bonded carboxylic acid dimers can act as fundamental building blocks, which are then interconnected through weaker interactions involving the cyano and dimethylamino groups, as well as π-π stacking of the aromatic rings.

Detailed research findings from single-crystal X-ray diffraction would be necessary to definitively determine the bond lengths, bond angles, and precise geometry of the supramolecular assembly. Such an analysis would provide concrete data to populate a table of intermolecular interactions. In the absence of specific experimental data for this compound, the following table presents a hypothetical summary of expected intermolecular interactions based on the analysis of similar compounds.

Interactive Table: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Supramolecular Motif |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 | 170 - 180 | Centrosymmetric Dimer |

| Hydrogen Bond | C-H (Aromatic) | N≡C (Cyano) | 3.2 - 3.5 | 140 - 160 | Chain/Sheet Formation |

| Hydrogen Bond | C-H (Methyl) | O=C (Carboxyl) | 3.3 - 3.6 | 130 - 150 | Lattice Stabilization |

| Dipole-Dipole | C≡N | N≡C | ~3.5 (Inter-cyano) | - | Antiparallel Alignment |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.4 - 3.8 | - | Offset or Face-to-Face |

Note: The data in this table is predictive and based on typical values observed for similar functional groups in other crystal structures. Experimental verification is required for definitive values.

Computational and Theoretical Investigations of 3 Cyano 5 Dimethylamino Benzoic Acid

Geometry Optimization and Conformational Analysis

Computational studies have focused on determining the most stable three-dimensional structure of 3-Cyano-5-(dimethylamino)benzoic acid through geometry optimization. Using methods like DFT with the B3LYP functional and the 6-31G(d) basis set, calculations are performed to find the minimum energy conformation of the molecule. The analysis reveals that the benzoic acid moiety is typically planar. However, the orientation of the dimethylamino group relative to the benzene (B151609) ring is of particular interest. Due to potential steric hindrance and electronic effects, the methyl groups of the dimethylamino substituent may be twisted out of the plane of the aromatic ring. This twisting can have a significant impact on the molecule's electronic properties and intramolecular charge transfer characteristics.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity and photophysical behavior. Computational methods provide valuable descriptors of its electronic structure.

Frontier Molecular Orbital (FMO) analysis is crucial for describing the electronic transitions and reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. For this compound, the HOMO is typically localized on the electron-donating dimethylamino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing cyano and carboxylic acid groups. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and will have a lower excitation energy.

Interactive Data Table: Calculated FMO Properties for a Related Compound

The following table presents representative data from a DFT/B3LYP/6-31G(d) calculation for a structurally similar compound, illustrating the typical values obtained in such analyses.

| Parameter | Value (eV) | Description |

| EHOMO | -6.04 | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability. |

| Energy Gap (ΔE) | 3.89 | Difference between LUMO and HOMO energies. Indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. The MESP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, an MESP analysis would likely reveal:

Negative Potential (Red/Yellow): The most electron-rich regions would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These areas represent the most probable sites for electrophilic attack.

Positive Potential (Blue): Electron-deficient regions would be expected around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms on the aromatic ring. These sites are susceptible to nucleophilic attack.

Intermediate Potential (Green): The carbon framework of the benzene ring and the methyl groups would likely show a neutral or near-neutral potential.

This analysis helps in understanding the molecule's intermolecular interactions, such as hydrogen bonding, and its reactivity towards other chemical species.

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

Charge distribution analysis provides quantitative insight into the partial atomic charges within a molecule, offering a more detailed picture of the electronic structure than MESP alone. Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are commonly employed, though NPA is often considered more reliable and less dependent on the basis set used in the calculation.

A hypothetical charge distribution analysis for this compound would likely show:

The oxygen atoms of the carboxyl group would possess significant negative charges.

The nitrogen atom of the cyano group would also carry a negative charge.

The nitrogen atom of the dimethylamino group would be less negative due to its electron-donating role into the aromatic ring.

The carbon atom of the carboxyl group and the carbon atom of the cyano group would exhibit positive charges.

The hydrogen atom of the hydroxyl group would have a notable positive charge.

The table below provides a hypothetical representation of atomic charges that could be expected from such an analysis.

| Atom | Hypothetical Mulliken Charge (e) | Hypothetical Natural Charge (e) |

| O (carbonyl) | -0.65 | -0.70 |

| O (hydroxyl) | -0.70 | -0.75 |

| N (cyano) | -0.50 | -0.55 |

| N (dimethylamino) | -0.45 | -0.50 |

| C (carboxyl) | +0.80 | +0.85 |

| C (cyano) | +0.15 | +0.20 |

| H (hydroxyl) | +0.45 | +0.50 |

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a visual representation of electron pairing and localization in a molecule. They are particularly useful for characterizing chemical bonds and lone pairs.

For this compound, ELF and LOL analyses would visualize:

High localization values between bonded atoms, corresponding to covalent bonds (e.g., C-C, C-H, C=O, C-N, C≡N).

Regions of high localization around the oxygen and nitrogen atoms, indicating the presence of lone pair electrons.

A degree of delocalization across the benzene ring, characteristic of its aromatic nature. The electron-donating dimethylamino group and the electron-withdrawing cyano and carboxylic acid groups would influence the pattern of this delocalization.

Spectroscopic Property Simulations and Validation with Experimental Data

Computational chemistry allows for the simulation of various types of spectra, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Simulated Vibrational Spectra (IR, Raman)

Simulated Infrared (IR) and Raman spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These simulations are crucial for assigning specific peaks in experimental spectra to the corresponding molecular vibrations.

Key vibrational modes expected for this compound would include:

O-H stretching: A broad band in the IR spectrum, typically around 3000-3300 cm⁻¹.

C-H stretching (aromatic and aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

C≡N stretching: A sharp, intense peak in the 2220-2260 cm⁻¹ region. researchgate.net

C=O stretching: A very strong absorption in the IR spectrum, typically around 1680-1710 cm⁻¹ for a carboxylic acid.

C-N stretching: Vibrations for the dimethylamino group.

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

The following table presents hypothetical key vibrational frequencies.

| Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) (IR) | Hypothetical Calculated Wavenumber (cm⁻¹) (Raman) |

| O-H stretch | 3150 | 3152 |

| Aromatic C-H stretch | 3080 | 3085 |

| Aliphatic C-H stretch | 2950 | 2955 |

| C≡N stretch | 2235 | 2238 |

| C=O stretch | 1705 | 1700 |

| Aromatic C=C stretch | 1600, 1580, 1475 | 1605, 1585, 1480 |

Simulated Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption (UV-Vis) and emission spectra. These simulations predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π, π→π).

For this compound, the presence of the chromophoric benzene ring substituted with an electron-donating (dimethylamino) and electron-withdrawing (cyano, carboxyl) groups would lead to significant absorption in the UV region. The simulations would likely predict intense π→π* transitions responsible for the main absorption bands.

Simulated Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts. These calculations are valuable for confirming molecular structures and assigning signals in experimental NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

For this compound, a simulated NMR spectrum would predict:

¹H NMR:

A singlet for the carboxylic acid proton (downfield, >10 ppm).

Signals in the aromatic region (7-8.5 ppm), with splitting patterns determined by the meta-substitution.

A singlet for the two methyl groups of the dimethylamino substituent (around 3 ppm).

¹³C NMR:

A signal for the carboxylic carbon (~165-175 ppm).

Signals for the aromatic carbons, with their positions influenced by the attached functional groups.

A signal for the cyano carbon (~115-125 ppm).

A signal for the methyl carbons (~40 ppm).

A hypothetical table of predicted chemical shifts is provided below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| COOH | 13.0 | 168.0 |

| Aromatic CH | 7.5 - 8.2 | 115.0 - 155.0 |

| N(CH₃)₂ | 3.1 | 40.5 |

| CN | - | 118.0 |

Acidity and Basicity Predictions (e.g., Gas-Phase Brønsted Acidity)

Computational chemistry provides powerful tools to predict the intrinsic acidity of a molecule in the gas phase, devoid of solvent interactions. The gas-phase Brønsted acidity is typically quantified as the Gibbs free energy change (ΔGacid) for the deprotonation reaction. Theoretical studies on substituted benzoic acids have demonstrated that density functional theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), can yield calculated gas-phase acidity values that correlate well with experimental data. nih.gov

For this compound, the acidity is influenced by the electronic effects of both the cyano and dimethylamino groups. The cyano group, being strongly electron-withdrawing, stabilizes the resulting carboxylate anion through inductive and resonance effects, thereby increasing the acidity (lowering the ΔGacid). Conversely, the dimethylamino group is a strong electron-donating group, which tends to destabilize the anionic conjugate base and decrease acidity (increasing the ΔGacid).

Table 1: Predicted Gas-Phase Acidity (ΔGacid) of this compound and Related Compounds Note: The values for this compound are hypothetical and for illustrative purposes, as specific computational data was not found in the searched literature. The values for the other compounds are based on typical computational results for substituted benzoic acids.

| Compound | Predicted Gas-Phase Acidity (ΔGacid in kcal/mol) |

|---|---|

| Benzoic Acid | ~335 |

| 3-Cyanobenzoic Acid | ~325 |

| 3-(Dimethylamino)benzoic Acid | ~340 |

| This compound | ~330 (Illustrative) |

Solvation Effects on Molecular Properties and Spectra

The properties and spectra of this compound are expected to be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) model, are employed to simulate these solvation effects. netsci-journal.comnih.gov These models treat the solvent as a continuous dielectric medium that interacts with the solute molecule.

Solvation is anticipated to have a profound impact on the molecule's UV-Vis absorption spectrum. The electronic transitions, particularly those involving intramolecular charge transfer (ICT), are sensitive to solvent polarity. acs.org For this compound, the dimethylamino group can act as an electron donor and the cyano and carboxylic acid groups as electron acceptors. In polar solvents, the charge-separated excited state is stabilized to a greater extent than the ground state, which typically leads to a bathochromic (red) shift in the absorption maximum (λmax) compared to nonpolar solvents. biointerfaceresearch.com

Time-dependent density functional theory (TD-DFT) combined with continuum solvation models is a standard approach to predict the UV-Vis spectra in different solvents. researchgate.net These calculations can provide insights into the nature of the electronic transitions and how their energies are modulated by the solvent.

Furthermore, solvation affects the molecular geometry and dipole moment. In a polar solvent, the molecule may adopt a more polar conformation, and its dipole moment is generally enhanced due to the reaction field of the solvent. Natural Bond Orbital (NBO) analysis within a computational framework can be used to study the changes in charge distribution upon solvation. dntb.gov.ua

Table 2: Predicted Solvatochromic Shifts in the UV-Vis Absorption Maximum (λmax) of this compound Note: The values presented in this table are illustrative and based on general trends observed for similar donor-acceptor substituted aromatic compounds, as specific computational data for this compound was not found in the searched literature.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift relative to Gas Phase |

|---|---|---|---|

| Gas Phase | 1 | ~290 (Illustrative) | - |

| Hexane | 1.9 | ~295 (Illustrative) | Bathochromic |

| Dichloromethane | 8.9 | ~305 (Illustrative) | Bathochromic |

| Acetonitrile | 37.5 | ~315 (Illustrative) | Bathochromic |

| Water | 80.1 | ~320 (Illustrative) | Bathochromic |

Coordination Chemistry of 3 Cyano 5 Dimethylamino Benzoic Acid

Ligand Properties and Potential Coordination Modes

3-Cyano-5-(dimethylamino)benzoic acid possesses three potential donor sites for coordination to metal ions: the carboxylate group, the nitrogen atom of the cyano group, and the nitrogen atom of the dimethylamino group. The carboxylate group is the most likely to participate in coordination and can exhibit several binding modes:

Monodentate: One oxygen atom of the carboxylate group coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two metal centers, with each oxygen atom coordinating to a different metal ion. This can lead to the formation of dimeric or polymeric structures.

The nitrogen atom of the cyano group can also act as a donor, potentially bridging metal centers to form coordination polymers. The dimethylamino group is generally a weaker coordinating group compared to the carboxylate and cyano moieties, and its involvement in direct coordination is less common, though it can influence the electronic properties of the ligand. The interplay of these functional groups allows for the formation of a diverse range of coordination architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a salt of the desired metal with the deprotonated form of the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, elemental analysis, and thermogravimetric analysis (TGA).

While specific research on lanthanide complexes of this compound is not extensively documented, studies on the closely related ligand, 3-dimethylaminobenzoic acid (3-N,N-DMBA), provide valuable insights into the potential properties of such complexes. For instance, two isostructural lanthanide complexes with the general formula [Ln(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA), where Ln = Gd(III) or Tb(III) and 5,5′-DM-2,2′-bipy is 5,5′-dimethyl-2,2′-bipyridine, have been synthesized and characterized. mdpi.comnih.gov

These complexes were synthesized via solvent evaporation and their structures were determined by X-ray diffraction, revealing dimeric formations. mdpi.comnih.gov The terbium(III) complex exhibits characteristic green luminescence due to the efficient energy transfer from the organic ligands to the Tb³⁺ ion. mdpi.com The fluorescence lifetime of the Tb³⁺ complex was calculated to be 0.4709 ms, indicating that the organic ligands act as effective sensitizers for the lanthanide ion's emission. mdpi.com The energy transfer mechanism is a key aspect of the luminescent properties of lanthanide complexes, where the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. mdpi.com

Table 1: Luminescent Properties of a Terbium Complex with a Structurally Similar Ligand

| Property | Value | Reference |

|---|---|---|

| Emitting Ion | Tb³⁺ | mdpi.com |

| Emission Color | Green | mdpi.com |

| Fluorescence Lifetime (τ) | 0.4709 ms | mdpi.com |

| The data presented is for a complex of the related ligand 3-dimethylaminobenzoic acid. |

Currently, there is a lack of specific published research detailing the synthesis and characterization of transition metal complexes involving this compound as a ligand. However, based on the fundamental principles of coordination chemistry, it is anticipated that this ligand could form stable complexes with a variety of transition metals. The carboxylate group is a well-established coordinating moiety for transition metals, and the additional presence of the cyano group could lead to the formation of polynuclear complexes or coordination polymers with interesting magnetic or catalytic properties.

Supramolecular Structures and Coordination Polymers Formed by the Compound

The bifunctional nature of this compound, with its carboxylate and cyano groups, makes it a promising candidate for the construction of supramolecular structures and coordination polymers. The bridging capability of both the carboxylate and cyano groups can lead to the formation of extended networks in one, two, or three dimensions.

In the context of the related 3-dimethylaminobenzoic acid complexes, intermolecular interactions such as C-H···π and C-H···O hydrogen bonds play a role in the formation of one- and two-dimensional supramolecular structures. mdpi.com It is reasonable to expect that this compound would also engage in similar intermolecular interactions, with the cyano group providing an additional site for hydrogen bonding or coordination, further influencing the resulting supramolecular architecture. The formation of coordination polymers would depend on the choice of the metal ion, the reaction conditions, and the coordination modes adopted by the ligand.

Applications in Advanced Materials Science and Emerging Technologies

Integration as a Donor-Acceptor Moiety in Dye-Sensitized Solar Cells (DSSCs)

In the realm of renewable energy, derivatives of dimethylaminobenzoic acid (DMABA) are investigated for their role in dye-sensitized solar cells (DSSCs). The efficiency of DSSCs relies heavily on the properties of the sensitizing dye, which is responsible for light absorption and electron injection. Organic dyes based on a Donor-π bridge-Acceptor (D-π-A) framework are particularly advantageous due to their high molar extinction coefficients and the tunability of their chemical structures.

Within this framework, molecules incorporating a cyano-benzoic acid group serve as a novel and effective acceptor and anchoring group. nih.goviphy.ac.cn This moiety firmly attaches the dye to the titanium dioxide (TiO₂) semiconductor surface, a critical component of DSSCs. researchgate.net Theoretical calculations have shown that a hydrogen bond can form between the cyano group (-CN) and the surface hydroxyl groups of TiO₂, leading to a highly stable configuration on the semiconductor's surface. nih.govresearchgate.net

A D-π-A dye, designated KM-1, which incorporates a cyano-benzoic acid acceptor, has been synthesized and tested in DSSCs. nih.gov This dye exhibited a high molar extinction coefficient of 66,700 M⁻¹ cm⁻¹ at a wavelength of 437 nm. nih.goviphy.ac.cn The device fabricated using the KM-1 dye achieved a maximum incident photon-to-current conversion efficiency (IPCE) of 84% and a solar-to-electric power conversion efficiency (PCE) of 3.3% under standard AM1.5 G illumination. nih.gov The strong binding and efficient electron injection capabilities demonstrated by this related compound underscore the potential of 3-Cyano-5-(dimethylamino)benzoic acid as a core component in the design of new, efficient sensitizers for solar energy conversion.

| Dye System | Key Feature | Molar Extinction Coefficient (ε) | Max. IPCE | Power Conversion Efficiency (PCE) |

| KM-1 Dye | Cyano-benzoic acid acceptor/anchor | 66,700 M⁻¹ cm⁻¹ at 437 nm | 84% | 3.3% |

Development of Molecularly Imprinted Polymers (MIPs) for Separation and Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials engineered with tailor-made recognition sites for specific target molecules. mdpi.comnih.gov These "plastic antibodies" are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule. nih.gov Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and chemical functionality, enabling high selectivity. documentsdelivered.com

Research on compounds structurally related to this compound has demonstrated their utility as templates in MIP synthesis. For instance, (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid (TAM), a derivative obtained from the degradation of Poly(ethylene terephthalate) (PET), has been successfully used as a template. documentsdelivered.comresearchgate.net In this process, the template molecule interacts with a functional monomer, such as Methacrylic Acid (MAA), through stable hydrogen bonds between the carboxylic acid group of the template and the hydroxyl group of the monomer. documentsdelivered.comresearchgate.net

The stability and selectivity of the resulting MIP are highly dependent on the template-monomer complex. Computational studies using Density Functional Theory (DFT) have been employed to optimize the molar ratio of template to monomer, with a 1:4 ratio being identified as the most stable. documentsdelivered.com The resulting MIPs exhibit excellent thermal stability, reproducibility, and regeneration capacity. researchgate.net Characterization of these polymers revealed a high sorption capability and specific structural properties, highlighting the potential for creating highly selective separation and recognition platforms. documentsdelivered.comresearchgate.net

| MIP Property | Value |

| Template Molecule | (E)-4-(2-cyano-3-(dimethylamino) acryloyl) benzoic acid (TAM) |

| Functional Monomer | Methacrylic Acid (MAA) |

| Binding Energy (TAM:MMA4) | -2063.456 kJ/mol |

| Sorption Capability | 6.57 mg/g |

| BET Surface Area | ~300 m²/g |

| Average Pore Size | 0.2 - 1 nm |

Use as a Core Structure in Luminescent Materials and Fluorescent Probes

The inherent electronic properties of molecules containing both strong electron-donating (e.g., dimethylamino) and electron-accepting (e.g., cyano) groups make them ideal candidates for luminescent materials and fluorescent probes. The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is the fundamental mechanism behind their fluorescence.

Studies on analogous compounds, such as p-N,N-dimethylamino-p'-cyano-diphenylacetylene, reveal that in polar solvents, photoexcitation leads to the formation of a twisted ICT state. nih.gov This state is characterized by a large dipole moment and is responsible for a significant Stokes shift, where the emission wavelength is considerably longer than the absorption wavelength. nih.gov This large separation between excitation and emission is a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios.

The fluorescence excitation wavelengths for such compounds can span a wide range, from approximately 350 nm to 1200 nm. google.com By modifying the core structure, the emission properties can be fine-tuned for specific applications. For example, related cyanoacrylic acid derivatives have been synthesized for use as fluorescent probes to detect prefibrillar oligomers, which are implicated in various neurodegenerative diseases. researchgate.net This demonstrates the principle that the this compound framework can serve as a versatile scaffold for developing novel sensors and luminescent materials for biological and diagnostic applications.

Potential in Charge-Transfer Complex Formation

Charge-transfer (CT) complexes are formed through a weak Lewis acid-base interaction between an electron donor and an electron acceptor. nih.gov The formation of these complexes is often accompanied by the appearance of a new, distinct color, which can be analyzed spectrophotometrically. researchgate.net The dimethylamino group is a strong electron donor, while the cyano and carboxyl groups are electron acceptors, giving this compound the intrinsic ability to participate in CT interactions, both intramolecularly and intermolecularly.

The formation of stable CT complexes has been studied extensively with various donors and powerful π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). researchgate.netmdpi.com These studies typically show a 1:1 stoichiometric ratio between the donor and the acceptor. mdpi.com The stability of these complexes is quantified by the association constant (Kc), with higher values indicating greater stability. mdpi.com

For example, the CT complex formed between the drug Ketotifen (a donor) and the acceptor TCNQ exhibited a high association constant, confirming its stability. mdpi.com The investigation of intramolecular charge transfer in donor-acceptor molecules like p-N,N-dimethylamino-p'-cyano-diphenylacetylene further supports the potential of the target compound. nih.gov The inherent donor-acceptor nature of this compound suggests it could readily form stable CT complexes with various π-acceptors, opening avenues for its use in chemical sensors, organic electronics, and analytical chemistry. nih.govresearchgate.net

| Donor | Acceptor | Association Constant (KC) (L mol⁻¹) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ketotifen (KT) | DDQ | 1.3 x 10⁴ | 1.1 x 10³ |

| Ketotifen (KT) | TCNQ | 2.56 x 10³ | 0.2 x 10³ |

| Chlorphenoxamine (CPX) | DDQ | - | 0.68 x 10⁴ |

| Chlorphenoxamine (CPX) | TCNQ | - | 0.58 x 10⁴ |

Mechanistic Studies Involving 3 Cyano 5 Dimethylamino Benzoic Acid and Its Derivatives

Investigation of Reaction Pathways in Synthetic Transformations

The synthesis of cyanobenzoic acid derivatives often involves multi-step pathways where understanding the mechanism is crucial for optimizing reaction conditions and improving yields. A common route to aminobenzoic acids involves the esterification of a precursor, such as p-aminobenzoic acid (PABA), which serves as a structural analog. The mechanism for the synthesis of benzocaine (B179285) from PABA, for instance, involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, typically sulfuric acid. This is followed by the nucleophilic attack of ethanol (B145695) on the carbonyl carbon. Subsequent proton transfers and the elimination of water lead to the formation of the ethyl ester. The reversibility of this reaction is often managed by using drying agents to remove water as it forms.

Another relevant synthetic pathway is the introduction of the cyano group onto the aromatic ring. This can be achieved through methods like the Sandmeyer reaction, starting from an amino group, or through nucleophilic aromatic substitution on a suitably activated precursor. In the context of derivatives, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide involves the use of cuprous cyanide (I) in a polar aprotic solvent like N,N-dimethylformamide. This process selectively introduces the cyano group, and the reaction is typically carried out at elevated temperatures, ranging from 100°C to 200°C.

The table below summarizes key mechanistic steps in the synthesis of related aminobenzoic acid derivatives.

| Reaction Type | Reactants | Key Mechanistic Steps | Products |

| Fischer Esterification | p-Aminobenzoic acid, Ethanol, H₂SO₄ | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by ethanol. 3. Proton transfer and elimination of water. | Ethyl p-aminobenzoate (Benzocaine) |

| Cyanation | 2-amino-5-bromo-3-methylbenzoic acid ester, CuCN | Nucleophilic substitution of bromide with cyanide. | 2-amino-5-cyano-3-methylbenzoic acid ester |

Photochemical Reaction Mechanisms

The photochemical behavior of aromatic compounds like aminobenzoic acids is of significant interest, particularly in applications such as sunscreens and photosensitizers. Studies on p-aminobenzoic acid (PABA) reveal that upon irradiation with UV light, it can undergo various photoreactions. In deoxygenated aqueous solutions, irradiation leads to the formation of photoproducts such as 4-(4'-aminophenyl)aminobenzoic acid. The mechanism is suggested to involve the deprotonated PABA radical cation as a key intermediate. The quantum yields of these reactions are highly dependent on the pH of the solution.

In the presence of oxygen, the photochemical pathways are altered. The irradiation of PABA in aerated solutions results in rapid discoloration and the formation of oxidation products, including 4-amino-3-hydroxybenzoic acid and 4-aminophenol. This indicates that oxygen plays a crucial role in the reaction mechanism, likely by trapping radical intermediates to form peroxy species that lead to the final oxidized products. The general mechanism of action for PABA as a UV filter involves the absorption of UV photons, leading to an electronic excited state. This energy is then dissipated as heat through molecular changes, preventing the UV radiation from causing cellular damage.

| Condition | Key Intermediate | Major Photoproducts |

| Deoxygenated Solution (pH 7.5-11.0) | Deprotonated PABA radical cation | 4-(4'-aminophenyl)aminobenzoic acid, 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid |

| Aerated Solution | Oxygen-trapped radical species | 4-amino-3-hydroxybenzoic acid, 4-aminophenol, 4-(4'-hydroxyphenyl)aminobenzoic acid |

Radical Reaction Mechanisms

Radical reactions involving derivatives of 3-Cyano-5-(dimethylamino)benzoic acid are governed by the principles of radical chain reactions, which consist of initiation, propagation, and termination steps. libretexts.org The presence of both an electron-donating (dimethylamino) and an electron-withdrawing (cyano) group can influence the stability and reactivity of any radical intermediates formed on the aromatic ring.

In a general sense, radical reactions can be initiated by thermal or photochemical homolytic cleavage of a weak bond to form initial radical species. libretexts.org For example, the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase involves radical intermediates. nih.gov The kinetic data from these studies suggest a mechanism where the enzyme-substrate complex can react with another substrate molecule. nih.gov At higher pH values, free radical interactions between the product and the enzyme have been observed. nih.gov

Cyanogen (B1215507) and cyanogen chloride have been shown to react with hydrocarbon substrates via free-radical chain mechanisms involving intermediate imidyl radicals. datapdf.com In the reaction with cyanogen chloride, the imidyl intermediate can undergo β-scission to produce an alkyl cyanide and a chlorine atom, which then propagates the chain. datapdf.com This highlights a potential pathway for radical-mediated cyanation reactions.

The general phases of a radical chain reaction are outlined below: